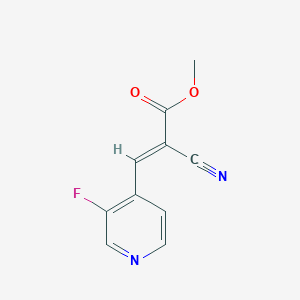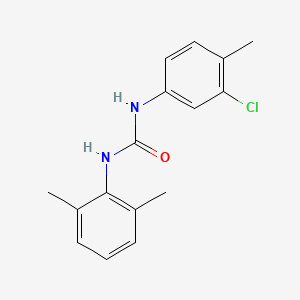
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2,6-dimethylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification and quality control to meet industry standards.
化学反应分析
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it of interest for studies in pharmacology or toxicology.
Industry: Uses in the production of materials, coatings, or other industrial products.
作用机制
The mechanism by which 1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
- 1-(4-Methylphenyl)-3-(2,6-dimethylphenyl)urea
- 1-(3-Chloro-4-methylphenyl)-3-phenylurea
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity. This uniqueness may make it particularly suitable for certain applications or reactions compared to similar compounds.
属性
分子式 |
C16H17ClN2O |
|---|---|
分子量 |
288.77 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-7-8-13(9-14(10)17)18-16(20)19-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H2,18,19,20) |
InChI 键 |
ITOLOWZLQQEEKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=C(C=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


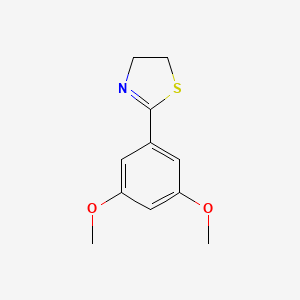
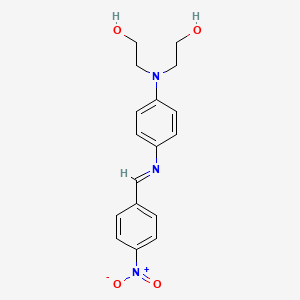
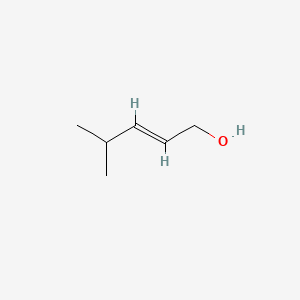
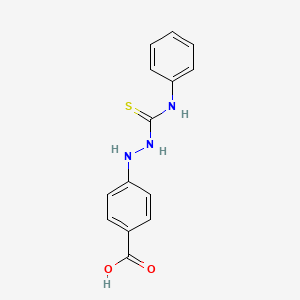
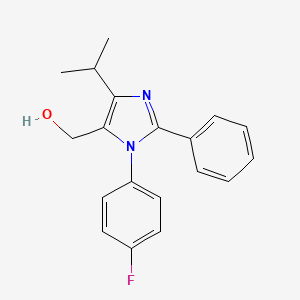

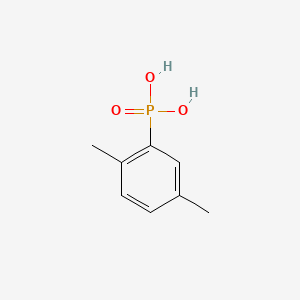
![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
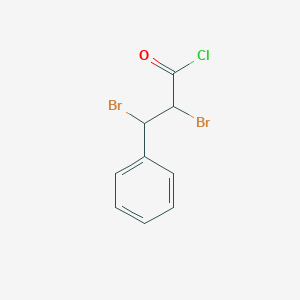
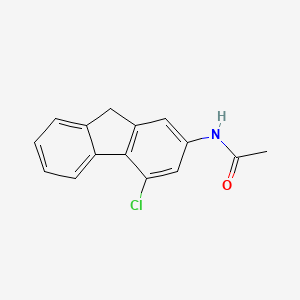

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
